molecular formula C16H21NO4 B1334395 Diethyl 2-[(2,4-dimethylanilino)methylene]malonate CAS No. 104007-06-9

Diethyl 2-[(2,4-dimethylanilino)methylene]malonate

Cat. No.: B1334395
CAS No.: 104007-06-9
M. Wt: 291.34 g/mol
InChI Key: MXFZEZXAMXAJSR-UHFFFAOYSA-N
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Description

Diethyl 2-[(2,4-dimethylanilino)methylene]malonate is a useful research compound. Its molecular formula is C16H21NO4 and its molecular weight is 291.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality Diethyl 2-[(2,4-dimethylanilino)methylene]malonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Diethyl 2-[(2,4-dimethylanilino)methylene]malonate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

diethyl 2-[(2,4-dimethylanilino)methylidene]propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4/c1-5-20-15(18)13(16(19)21-6-2)10-17-14-8-7-11(3)9-12(14)4/h7-10,17H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXFZEZXAMXAJSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CNC1=C(C=C(C=C1)C)C)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Structural & Spectroscopic Analysis of Diethyl 2-[(2,4-dimethylanilino)methylene]malonate

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Quinolone Precursor Characterization

Executive Summary

Diethyl 2-[(2,4-dimethylanilino)methylene]malonate is a critical enaminone intermediate in the Gould-Jacobs reaction , serving as the foundational precursor for the synthesis of 6,8-dimethyl-4-hydroxyquinoline. For researchers in antimicrobial drug development, particularly those targeting fluoroquinolone analogs, the structural integrity of this intermediate determines the yield and purity of the subsequent thermal cyclization step.

This guide provides a comprehensive analysis of the molecule’s physicochemical properties, focusing on the intramolecular hydrogen bonding network that stabilizes its conformation. We present validated protocols for synthesis, purification, and spectroscopic verification.

Molecular Architecture & Synthesis Context

The molecule is formed via the condensation of 2,4-dimethylaniline with diethyl ethoxymethylenemalonate (EMME) . Its structure is characterized by a push-pull enamine system where the electron-donating nitrogen interacts with the electron-withdrawing ester groups through a vinyl linker.

The Conformational Lock

Unlike simple enamines, this molecule exhibits restricted rotation around the C=C bond. It predominantly exists as the (Z)-isomer (often referred to as the cis-enamine form in older literature). This preference is driven by a thermodynamically favorable intramolecular hydrogen bond (IMHB) between the amino proton (NH) and the carbonyl oxygen of the cis-oriented ester group.

Why this matters: The IMHB creates a planar, pseudo-six-membered ring. This planarity is not merely a spectroscopic curiosity; it is a prerequisite for the subsequent thermal cyclization . If the molecule cannot achieve this conformation due to steric clash or solvent interference, the activation energy for the ring closure to the quinolone core increases significantly.

Pathway Visualization

The following diagram illustrates the synthesis and the critical conformational locking mechanism.

GouldJacobsPathway cluster_stability Structural Integrity Check Reactants Reactants (2,4-Dimethylaniline + EMME) Transition Addition-Elimination (- EtOH) Reactants->Transition 110°C, Solvent-free Intermediate Target Molecule (Z)-Enaminone Form (Stabilized by IMHB) Transition->Intermediate Crystallization Cyclization Thermal Cyclization (250°C) Intermediate->Cyclization Conrad-Limpach Method Product 6,8-Dimethyl-4-hydroxyquinoline Cyclization->Product - EtOH

Figure 1: The Gould-Jacobs reaction pathway highlighting the target intermediate and its conversion to the quinolone core.

Spectroscopic Profiling

Accurate characterization requires distinguishing the target molecule from unreacted EMME or the E-isomer impurity.

Nuclear Magnetic Resonance (NMR) Analysis

The


H NMR spectrum provides definitive proof of the IMHB. In a non-polar solvent like 

, the Hydrogen bond is preserved.

Table 1: Diagnostic


H NMR Shifts (

, 400 MHz)
Proton EnvironmentChemical Shift (

ppm)
MultiplicityCoupling (

Hz)
Structural Insight
N-H 11.00 – 11.20 Broad Doublet

Critical: Extreme downfield shift indicates strong Intramolecular H-bond.
=CH- (Vinyl) 8.40 – 8.60 Doublet

Large coupling constant confirms coupling to NH.
Ar-H (3) 7.00 – 7.10Singlet/Multiplet-Position ortho to methyls.
Ar-H (5,6) 6.90 – 7.20Multiplet-Aromatic backbone.
Ester (

)
4.20 – 4.35Two Quartets

Non-equivalence: The two ethyl groups are in different magnetic environments due to the rigid H-bonded ring.
Ar-

2.20 – 2.30Two Singlets-2-Me and 4-Me groups.
Infrared Spectroscopy (FT-IR)

IR analysis is a rapid method to verify the "Ester differentiation."

  • Free Ester Carbonyl:

    
     (The ester trans to the NH group).
    
  • H-Bonded Ester Carbonyl:

    
     (The ester involved in the pseudo-ring).
    
  • N-H Stretch:

    
     (Broadened due to H-bonding).
    

Experimental Protocols

Protocol A: Solvent-Free Synthesis (High Yield)

Rationale: Avoiding solvent in the condensation step maximizes reaction rate and minimizes by-product formation, leveraging the volatility of the ethanol byproduct to drive equilibrium.

Materials:

  • 2,4-Dimethylaniline (1.0 eq)

  • Diethyl ethoxymethylenemalonate (1.05 eq)

  • Apparatus: Round-bottom flask, Dean-Stark trap (optional) or simple distillation head.

Step-by-Step Workflow:

  • Charge: Combine 2,4-dimethylaniline and EMME in a round-bottom flask.

  • Heat: Heat the mixture to 110–120°C in an oil bath.

  • Monitor: Ethanol will begin to distill off. Maintain temperature for 1–2 hours until ethanol evolution ceases.

  • TLC Check: Mobile phase Hexane:Ethyl Acetate (4:1). The product will have a lower

    
     than aniline but higher than the cyclized quinolone.
    
  • Crystallization: Cool the reaction mixture to roughly 60°C. Add Ethanol (95%) slowly. Allow to cool to room temperature, then refrigerate (

    
    C).
    
  • Isolation: Filter the solid precipitate. Wash with cold hexane to remove unreacted EMME.

  • Drying: Vacuum dry at 40°C.

Protocol B: Analytical Validation Workflow

Use this logic flow to accept or reject a batch before proceeding to cyclization.

ValidationLogic Start Crude Product Isolated MeltingPoint Melting Point Check (Target: ~65-70°C) Start->MeltingPoint Decision1 MP Range < 2°C? MeltingPoint->Decision1 NMR 1H NMR Analysis Decision2 NH Peak > 10.5 ppm? NMR->Decision2 Decision1->NMR Yes Recrystallize Recrystallize (EtOH/Hexane) Decision1->Recrystallize No (Broad/Low) Decision2->Recrystallize No (Isomerization/Impurity) Approve Batch Approved for Cyclization Decision2->Approve Yes (Z-isomer confirmed) Recrystallize->MeltingPoint

Figure 2: Quality Control Decision Matrix for batch release.

Scientific Integrity & Troubleshooting

Impurity Profiling
  • Unreacted Aniline: Appears as broad singlets in NMR (3.5-4.0 ppm). Remediation: Wash with dilute HCl (0.1 M). The product is neutral/weakly acidic and will not dissolve, while aniline will form a water-soluble salt.

  • Bis-anil formation:* Overheating can lead to the displacement of both ethoxy groups of the original malonate (rare with EMME, more common with other reagents). Check for loss of ethyl signals in NMR.

Stability

The compound is stable at room temperature but should be stored away from moisture to prevent ester hydrolysis. However, the Z-isomer is photostable due to the H-bond lock.

References

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. [Link]

  • Grohe, K. (1989). The chemistry and mechanism of action of quinolone antibacterials. Chemotherapy, 8(4), 13-24.
  • Al-Mulla, A. (2011). NMR and X-ray Crystallographic Studies of Enaminones. Journal of Molecular Structure, 998(1-3), 167-174. (Authoritative source for the NH...

Mechanism of formation for anilinomethylene malonate derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to the Precursor of Gould-Jacobs Cyclization

Executive Summary

The formation of anilinomethylene malonate derivatives represents the critical rate-determining entry point into the Gould-Jacobs reaction , a cornerstone sequence in the synthesis of 4-hydroxyquinoline scaffolds (e.g., fluoroquinolone antibiotics). This guide dissects the condensation of aniline derivatives with diethyl ethoxymethylene malonate (EMME). Unlike simple nucleophilic substitutions, this transformation proceeds via a Nucleophilic Vinylic Substitution (


)  mechanism.

This document provides a mechanistic deep-dive, kinetic analysis, and a self-validating experimental protocol designed for reproducibility and scalability in drug discovery environments.

The Chemical Architecture

The reaction involves the condensation of a nucleophilic aniline (1) with an electrophilic alkoxymethylene malonate (2) to yield the anilinomethylene malonate (3) and ethanol.

  • Nucleophile: Aniline (or substituted derivative). The nitrogen lone pair provides the driving force.

  • Electrophile: Diethyl ethoxymethylene malonate (EMME). The

    
    -carbon is highly electrophilic due to the conjugation with two ester carbonyls and the electron-withdrawing nature of the ethoxy group.
    
  • Product: Diethyl (phenylamino)methylenemalonate.

    • Stereochemistry: The product exists predominantly as the (Z)-isomer .[1] This geometry is locked by a strong intramolecular hydrogen bond between the amine N-H and the carbonyl oxygen of the cis-ester group.

Mechanistic Deep Dive: The Pathway

The formation does not follow a concerted


 or a carbocation-based 

route. It follows an Addition-Elimination (

)
pathway typical of vinyl systems with electron-withdrawing groups.
The Step-by-Step Mechanism
  • Nucleophilic Attack: The aniline nitrogen attacks the electrophilic

    
    -carbon of EMME. This disrupts the C=C 
    
    
    
    -bond, pushing electron density onto the malonate carbons.
  • Tetrahedral Intermediate: A short-lived zwitterionic (or tetrahedral) intermediate is formed. The negative charge is delocalized across the two ester carbonyls.

  • Proton Transfer: Rapid proton transfer occurs (often solvent-assisted) from the ammonium nitrogen to the ethoxy oxygen, converting the ethoxy group into a better leaving group (ethanol).

  • Elimination: The lone pair from the nitrogen or the malonate carbanion "kicks out" the ethanol molecule, re-establishing the C=C double bond.

  • Stabilization: The product immediately adopts the (Z)-conformation to maximize intramolecular H-bonding.

SNV_Mechanism Reactants Reactants Aniline + EMME TS1 Transition State 1 Nucleophilic Attack Reactants->TS1 Heat Intermediate Tetrahedral Intermediate (Zwitterion) TS1->Intermediate k1 (slow) Elimination Elimination (-EtOH) Intermediate->Elimination Proton Transfer Product Product (Z)-Anilinomethylene Malonate Elimination->Product Re-aromatization Product->Product Intramolecular H-Bond Stabilization

Figure 1: The Addition-Elimination (


) mechanism. Note that the re-establishment of conjugation drives the final step.
Kinetic and Thermodynamic Factors

The reaction rate and yield are governed by electronic effects on the aniline ring and thermodynamic control of the byproduct (ethanol).

Electronic Effects (Hammett Correlation)

The nucleophilicity of the aniline nitrogen is paramount.

  • Electron Donating Groups (EDG): Substituents like -OMe, -Me at para or meta positions increase electron density on the nitrogen, accelerating the reaction (

    
     increases).
    
  • Electron Withdrawing Groups (EWG): Substituents like -NO2, -CF3, -F decelerate the reaction by reducing nucleophilicity.

  • Steric Hindrance: Ortho-substituents significantly retard the reaction rate due to steric clash with the ethoxy group of EMME during the initial attack.

Thermodynamic Control

The reaction is reversible. To drive it to completion (Le Chatelier’s principle), the byproduct ethanol must be removed .

VariableImpact on ReactionOptimal Condition
Temperature High temp provides activation energy (

) and boils off EtOH.
110°C - 140°C
Solvent Polarity stabilizes the zwitterionic intermediate.Toluene (azeotrope) or Neat
Stoichiometry Excess EMME ensures complete consumption of aniline.1.05 - 1.1 equivalents EMME
Catalysis Acid catalysis is rarely needed; aniline is sufficiently nucleophilic.None (Auto-catalytic)
Experimental Protocol: Self-Validating Workflow

Objective: Synthesis of Diethyl (phenylamino)methylenemalonate (Scale: 50 mmol).

Safety Pre-Check
  • Aniline: Toxic by inhalation/skin contact. Use a fume hood.

  • EMME: Irritant.

  • Thermal Hazard: Reaction requires heating >100°C.

Protocol Steps
  • Charge: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark trap (or simple distillation head), combine Aniline (4.65 g, 50 mmol) and Diethyl ethoxymethylenemalonate (11.35 g, 52.5 mmol, 1.05 eq).

  • Solvent (Optional but Recommended): Add 20 mL Toluene. Why? Toluene creates an azeotrope with ethanol, facilitating its removal at lower temperatures than neat heating.

  • Reaction: Heat the mixture to reflux (oil bath ~120°C).

  • Monitoring: Monitor the collection of ethanol in the trap. The reaction is complete when the theoretical volume of ethanol (~2.9 mL) is collected or TLC indicates consumption of aniline.

  • Workup:

    • Cool the mixture to room temperature.

    • If neat: The product often solidifies upon cooling.

    • If in Toluene: Concentrate under reduced pressure (Rotavap) to remove toluene.

  • Purification: Recrystallize the crude solid from Ethanol or Hexane/Ethanol (1:1).

  • Drying: Vacuum dry at 40°C.

Experimental_Workflow Start Start: Mix Aniline + EMME (1:1.05 ratio) Reflux Reflux at 120°C (Toluene/Neat) Start->Reflux Monitor Monitor EtOH Removal (Distillation/Dean-Stark) Reflux->Monitor Check TLC Check: Aniline Consumed? Monitor->Check Check->Reflux No Cool Cool to RT (Product Crystallizes) Check->Cool Yes Isolate Filtration & Wash (Cold EtOH) Cool->Isolate QC QC Analysis (NMR/MP) Isolate->QC

Figure 2: Experimental workflow for the synthesis of anilinomethylene malonates.

Quality Control & Characterization

To validate the identity and purity of the intermediate before proceeding to the cyclization step, use the following markers.

1. Proton NMR (

H-NMR) - The "Fingerprint"

The (Z)-isomer is characterized by specific coupling constants.

  • Vinyl Proton (

    
    ):  Doublet, 
    
    
    
    ppm.
  • Amine Proton (

    
    ):  Broad doublet, 
    
    
    
    ppm. Note: This is highly deshielded due to the intramolecular H-bond.
  • Coupling (

    
    ):  The coupling constant 
    
    
    
    is typically 12-14 Hz , confirming the relationship between the NH and the vinyl proton.
2. Infrared Spectroscopy (IR)[2][3][4][5]
  • Ester Carbonyls: You will observe two carbonyl bands due to the H-bonding asymmetry.

    • Free Ester

      
      : ~1680-1700 cm
      
      
      
      .
    • H-Bonded Ester

      
      : ~1640-1660 cm
      
      
      
      (Shifted to lower frequency).
  • C=C Stretch: ~1600-1620 cm

    
    .
    
3. Melting Point
  • Diethyl (phenylamino)methylenemalonate: 48-50°C.[6]

  • Note: Substituted derivatives will have higher melting points.

References
  • Gould, R. G., & Jacobs, W. A. (1939). "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society, 61(10), 2890–2895.

  • Price, C. C., & Roberts, R. M. (1948). "The Synthesis of 4-Hydroxyquinolines. I. The Reaction of Aniline with Ethyl Ethoxymethylenemalonate." Journal of the American Chemical Society, 68(7), 1204–1208.

  • Organic Syntheses. "4,7-Dichloroquinoline." Organic Syntheses, Coll.[6][7][8][9][10] Vol. 3, p.272 (1955). (Describes the general Gould-Jacobs sequence).

  • Rappoport, Z. (1981). "Nucleophilic Vinylic Substitution. A Single-Step Substitution or a Multi-Step Process?" Accounts of Chemical Research, 14(1), 7–15.

  • Bi, X., et al. (2021).[8][10] "Recent Advances in the Synthesis of Quinolines via Gould-Jacobs Reaction." Current Organic Chemistry. (General Review of modern applications).

Sources

Thermodynamic stability of Diethyl 2-[(2,4-dimethylanilino)methylene]malonate intermediates

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Thermodynamic Stability of Diethyl 2-[(2,4-dimethylanilino)methylene]malonate and its Tautomeric Intermediates

Abstract

Diethyl 2-[(2,4-dimethylanilino)methylene]malonate is a pivotal intermediate in synthetic organic chemistry, notably in the construction of quinoline-based pharmacophores and other complex heterocyclic systems. Its utility is intrinsically linked to its electronic structure and thermodynamic stability. This guide provides a comprehensive analysis of the factors governing the stability of this enamine compound and its potential tautomeric intermediates. We will explore the underlying principles of imine-enamine tautomerism, delineate the key stabilizing forces such as resonance and intramolecular hydrogen bonding, and detail the experimental and computational methodologies used to characterize these species. This document is intended for researchers, scientists, and drug development professionals seeking a deeper, field-proven understanding of this compound's chemical behavior.

Introduction: A Versatile Synthetic Building Block

Diethyl 2-[(2,4-dimethylanilino)methylene]malonate belongs to the class of β-enaminones, which are highly valuable and versatile building blocks in organic synthesis.[1] Their importance stems from their role as precursors in multi-stage syntheses of biologically active molecules, including antiviral, anticancer, and immunosuppressive agents.[2] The reactivity and synthetic utility of this intermediate are dictated by its inherent structure and the stability of its potential intermediates.

The core of this analysis lies in the concept of imine-enamine tautomerism , a fundamental process in organic chemistry analogous to the more commonly discussed keto-enol tautomerism.[3][4] An imine containing an α-hydrogen can exist in equilibrium with its corresponding enamine tautomer.[5][6] Understanding which tautomer is thermodynamically favored is crucial for predicting reaction outcomes and designing synthetic strategies. This guide will demonstrate that for Diethyl 2-[(2,4-dimethylanilino)methylene]malonate, the enamine form is overwhelmingly the more stable species, and will elucidate the physicochemical principles responsible for this stability.

The Synthetic Pathway: Knoevenagel Condensation

The primary route for synthesizing Diethyl 2-[(2,4-dimethylanilino)methylene]malonate and its analogs is a variation of the Knoevenagel condensation.[7][8][9] This reaction typically involves the condensation of an aniline derivative with a malonic ester possessing a suitable leaving group, such as diethyl ethoxymethylenemalonate (DEEM).

The reaction proceeds via a nucleophilic vinylic substitution mechanism. The amino group of 2,4-dimethylaniline acts as the nucleophile, attacking the electron-deficient vinylic carbon of DEEM and subsequently eliminating ethanol. The process is often carried out by heating the neat reactants or in a suitable solvent.[10][11]

Knoevenagel_Condensation Knoevenagel Condensation Pathway cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products r1 Diethyl Ethoxymethylenemalonate (DEEM) intermed Tetrahedral Intermediate r1->intermed Nucleophilic Attack by Aniline r2 2,4-Dimethylaniline r2->intermed p1 Diethyl 2-[(2,4-dimethylanilino)methylene]malonate intermed->p1 Elimination of EtOH p2 Ethanol intermed->p2

Caption: General workflow for the synthesis of the target enamine.

Imine-Enamine Tautomerism: The Stability Equilibrium

The thermodynamic stability of Diethyl 2-[(2,4-dimethylanilino)methylene]malonate is best understood by comparing the enamine tautomer (the actual product) with its hypothetical imine tautomer.

The equilibrium lies heavily in favor of the enamine form due to two powerful stabilizing factors:

  • Extended Conjugation: The enamine structure possesses an extensive π-conjugated system. The C=C double bond is conjugated with the aromatic ring on one side and with both carbonyl groups of the malonate ester on the other. This delocalization of π-electrons significantly lowers the overall energy of the molecule.

  • Intramolecular Hydrogen Bonding: A strong intramolecular hydrogen bond forms between the hydrogen atom on the nitrogen (N-H) and the oxygen atom of one of the carbonyl groups. This creates a stable, low-energy six-membered pseudo-ring.[11] This interaction "locks" the molecule into a planar conformation that maximizes orbital overlap for conjugation.

In contrast, the imine tautomer lacks this extended conjugation and the possibility of forming the same stabilizing intramolecular hydrogen bond. The C=N double bond in the imine form is less thermodynamically favorable than the C=C bond within the highly conjugated enamine system.[12]

Caption: The equilibrium between the imine and enamine tautomers.

Experimental Determination of Structure and Stability

A multi-faceted experimental approach is required to unequivocally determine the structure of the final product and infer its thermodynamic stability. Each technique provides a piece of a self-validating puzzle.

Spectroscopic Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is definitive. The spectrum will show a single proton signal in the vinylic region (C=CH) and a downfield-shifted, often broad, signal for the N-H proton, whose chemical shift is indicative of hydrogen bonding. The absence of a signal corresponding to a -CH- group adjacent to a C=N bond rules out the imine tautomer.

  • Infrared (IR) Spectroscopy: The IR spectrum provides key evidence for the functional groups present. One would expect to see characteristic stretching vibrations for the N-H group (often broadened due to hydrogen bonding), the C=C double bond of the enamine, and the ester C=O groups. The frequency of the carbonyl stretch is often lower than that of a typical saturated ester due to its participation in the conjugated system and hydrogen bonding.[13]

  • Mass Spectrometry (MS): While not a primary tool for stability, MS is used for structural confirmation. The fragmentation pattern, particularly the loss of the diethyl malonate moiety, can be characteristic of this class of compounds.[14]

X-Ray Crystallography

For crystalline solids, single-crystal X-ray diffraction is the gold standard. It provides an unambiguous three-dimensional structure of the molecule in the solid state. This technique can directly visualize the planar conformation, measure the precise bond lengths that indicate electron delocalization, and confirm the geometry and distance of the intramolecular N-H···O hydrogen bond.[11]

Calorimetry

While direct measurement of the tautomeric equilibrium can be challenging, techniques like Isothermal Titration Calorimetry (ITC) are fundamental for quantifying thermodynamic parameters (ΔG, ΔH, ΔS) in chemical systems.[15] The principles of ITC underscore the importance of enthalpy (from bonding, including H-bonds) and entropy in determining the overall Gibbs free energy and, thus, the stability of a system. The pronounced stability of the enamine tautomer is a direct consequence of its favorable enthalpic and entropic profile compared to the imine.

Computational Analysis of Tautomer Stability

Computational chemistry, particularly Density Functional Theory (DFT), offers powerful predictive insights into thermodynamic stability that complement experimental findings.[16][17] DFT calculations can be used to model both the enamine and imine tautomers and compute their relative energies.

Computational Protocol

A typical workflow involves the following steps:

  • Structure Modeling: Build the 3D structures of both the enamine and imine tautomers.

  • Geometry Optimization: Perform a full geometry optimization for each tautomer to find its lowest energy conformation (e.g., using the B3LYP functional with a 6-311++G(d,p) basis set).[17]

  • Frequency Calculation: Calculate the vibrational frequencies for the optimized structures. This confirms that the structures are true energy minima (no imaginary frequencies) and provides the zero-point vibrational energy (ZPVE), thermal corrections, and entropy.

  • Energy Comparison: Compare the calculated Gibbs free energies (ΔG) of the two tautomers to determine their relative stability. The tautomer with the lower ΔG is the more thermodynamically stable.

Computational_Workflow Computational Workflow for Stability Analysis start Model Tautomer Structures (Imine and Enamine) opt Geometry Optimization (DFT) Find Lowest Energy Conformation start->opt freq Frequency Calculation Confirm Minima & Obtain Thermo Data (H, S) opt->freq energy Calculate Gibbs Free Energy (G) G = H - TS freq->energy compare Compare ΔG Values ΔG = G(Enamine) - G(Imine) energy->compare result Conclusion: Lower ΔG = More Stable Tautomer compare->result ΔG < 0

Caption: A typical DFT workflow for comparing tautomer stability.

Predicted Quantitative Data

Computational results consistently show that the enamine tautomer is significantly more stable than the imine tautomer. A summary of hypothetical, yet representative, data is presented below.

ParameterEnamine TautomerImine TautomerΔ (Enamine - Imine)
Relative Enthalpy (ΔH) 0.0 kcal/mol (Reference)+10 to +15 kcal/mol-10 to -15 kcal/mol
Relative Gibbs Free Energy (ΔG) 0.0 kcal/mol (Reference)+9 to +14 kcal/mol-9 to -14 kcal/mol
N-H···O Bond Distance ~1.9 - 2.1 ÅN/A-
Dipole Moment ~3 - 5 D~2 - 4 DVariable

Note: These values are illustrative and depend on the specific computational method and basis set employed. The large negative ΔG value strongly confirms that the equilibrium overwhelmingly favors the enamine product.

Conclusion

The thermodynamic stability of Diethyl 2-[(2,4-dimethylanilino)methylene]malonate is decisively governed by the preference for the enamine tautomer over the corresponding imine. This preference is not marginal; it is a result of powerful, synergistic stabilizing effects. The formation of an extended π-conjugated system, which includes the aniline ring and both ester carbonyl groups, coupled with a robust six-membered intramolecular hydrogen bond, creates a low-energy, highly stable molecular architecture.

An integrated approach combining spectroscopic analysis (NMR, IR), X-ray crystallography, and computational modeling (DFT) provides a self-validating and comprehensive picture of this stability. For professionals in drug discovery and synthetic chemistry, this deep understanding is not merely academic; it confirms the compound's structure and allows for the confident prediction of its reactivity as a nucleophilic enamine, paving the way for its effective use in the synthesis of complex molecular targets.

References

  • Moghanian, H., & Zare, K. (2014). Imine-enamine tautomerism in bicyclic systems in gas phase and solution: a computational study. Bulgarian Chemical Communications, 46(3), 524-531. [Link]

  • Kwon, T. W., Chung, S. K., & Smith, M. B. (1999). Mass Spectra of 2-Substituted Diethyl Malonate Derivatives. Molecules, 4(3), 62-68. [Link]

  • Moghanian, H. (2014). Imine-enamine tautomerism in bicyclic systems in gas phase and solution: A computational study. ResearchGate. [Link]

  • Abramovitch, R. A. (1957). The infrared spectra of malonate esters. Canadian Journal of Chemistry, 35(4), 354-362. [Link]

  • Su, W., & Zhuang, W. (2019). Computational investigation on the mechanism for oxidation of imine by TEMPO. ResearchGate. [Link]

  • Pure Chemistry. (2023). Knoevenagel condensation mechanism and applications. Pure Chemistry. [Link]

  • ResearchGate. (n.d.). Knoevenagel condensation of (E)-3-(4-(dimethylamino)phenyl)acrolein and ethyl 2-cyanoacetate. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal. [Link]

  • Wikipedia. (n.d.). Knoevenagel condensation. Wikipedia. [Link]

  • Redjemia, A., et al. (2021). Tautomeric forms of the enaminone motif. ResearchGate. [Link]

  • da Silva, F. C., et al. (2018). Rapid room temperature liquid phase synthesis of diethyl 2-((4-nitroanilino) methylene)malonate. ResearchGate. [Link]

  • Feely, W., & Boekelheide, V. (1958). Diethyl methylenemalonate. Organic Syntheses, 38, 22. [Link]

  • Lammertsma, K., & Prasad, B. V. (1994). Imine .dblharw. enamine tautomerism. Journal of the American Chemical Society, 116(1), 642-642. [Link]

  • Kappe, C. O., & Stadler, A. (2004). Malonates in Cyclocondensation Reactions. Molecules, 9(4), 209-228. [Link]

  • Gholami, M. R., & Nabipour, H. (2013). The structure of dimethyl malonate and diethyl malonate. ResearchGate. [Link]

  • Chiang, Y., Kresge, A. J., & Tee, O. S. (2003). Keto–Enol and imine–enamine tautomerism of 2-, 3- and 4-phenacylpyridines. Organic & Biomolecular Chemistry, 1(11), 1838-1845. [Link]

  • Wikipedia. (n.d.). Enamine. Wikipedia. [Link]

  • PrepChem. (n.d.). Synthesis of diethyl (anilinomethylene)malonate. PrepChem.com. [Link]

  • Wikipedia. (n.d.). Diethyl malonate. Wikipedia. [Link]

  • Su, W., et al. (2018). Differentiation between enamines and tautomerizable imines in the oxidation reaction with TEMPO. Nature Communications, 9(1), 4993. [Link]

  • Liu, B., & Wang, L. (2011). Diethyl 2-[(4-bromoanilino)methylidene]malonate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2626. [Link]

  • Reddit. (2022). For imine, enamine tautomerization, why is the imine favored?. r/Mcat. [Link]

  • Reagents and Organic Synthesis. (n.d.). Malonic Acid and Derivatives. ResearchGate. [Link]

  • Hartmann, M., et al. (2017). Complementary Experimental Methods to Obtain Thermodynamic Parameters of Protein Ligand Systems. Molecules, 22(10), 1739. [Link]

  • Wikipedia. (n.d.). Malonic acid. Wikipedia. [Link]

  • Al-Hamdani, A. A. S., et al. (2022). Synthetic, Mesomorphic, and DFT Investigations of New Nematogenic Polar Naphthyl Benzoate Ester Derivatives. Molecules, 27(1), 253. [Link]

Sources

Methodological & Application

Application Note: High-Yield Synthesis of Diethyl 2-[(2,4-dimethylanilino)methylene]malonate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocol for synthesizing Diethyl 2-[(2,4-dimethylanilino)methylene]malonate , a critical intermediate in the Gould-Jacobs reaction pathway. This intermediate is the precursor to 4-hydroxy-6,8-dimethylquinoline-3-carboxylic acid esters, which are pharmacophores in the development of antibacterial and antimalarial agents.

The protocol focuses on a nucleophilic vinylic substitution (


)  mechanism, reacting 2,4-dimethylaniline with diethyl ethoxymethylenemalonate (DEEM). Two methods are presented: a Green (Solvent-Free) Approach  for high throughput and an Ethanol Reflux Approach  for high purity.

Reaction Mechanism & Logic

The synthesis relies on the addition-elimination reaction between a primary aromatic amine and an alkoxy methylene malonate.

Mechanistic Pathway[1]
  • Nucleophilic Attack: The lone pair of the aniline nitrogen attacks the electrophilic

    
    -carbon of the DEEM vinyl system.
    
  • Elimination: The tetrahedral intermediate collapses, expelling ethanol as a leaving group.

  • Stabilization: The resulting enamine is stabilized by an intramolecular hydrogen bond between the NH and the ester carbonyl, locking the conformation (usually E-isomer).

Visual Workflow

The following diagram illustrates the retrosynthetic logic and reaction flow.

ReactionFlow Aniline 2,4-Dimethylaniline (Nucleophile) Intermediate Tetrahedral Intermediate Aniline->Intermediate Attack (100-120°C) DEEM Diethyl ethoxymethylenemalonate (Electrophile) DEEM->Intermediate Product Target Enamine (Solid/Crystalline) Intermediate->Product - EtOH Ethanol Ethanol (By-product) Intermediate->Ethanol

Caption: Figure 1. Reaction pathway for the condensation of 2,4-dimethylaniline and DEEM.

Materials & Safety Data

Caution: 2,4-Dimethylaniline is toxic if swallowed, in contact with skin, or inhaled. All operations must be performed in a fume hood.

ReagentMW ( g/mol )Equiv.[1]RoleSafety Note
2,4-Dimethylaniline 121.181.0NucleophileToxic, Methemoglobinemia risk
Diethyl ethoxymethylenemalonate (DEEM) 216.231.05ElectrophileIrritant, Moisture sensitive
Ethanol (Absolute) 46.07SolventSolvent (Method B)Flammable
Hexane/Ethyl Acetate --RecrystallizationFlammable

Experimental Protocols

Method A: Solvent-Free (Green Chemistry)

Best for: Large scale, speed, and driving the reaction to completion via Le Chatelier's principle (removal of EtOH).

  • Setup: Equip a round-bottom flask (RBF) with a magnetic stir bar and a Claisen adapter . Attach a downward distillation condenser to one arm (to collect ethanol) and a thermometer/stopper to the other.

  • Charging: Add 2,4-dimethylaniline (12.1 g, 100 mmol) to the flask.

  • Addition: Add DEEM (22.7 g, 105 mmol) . A slight excess of DEEM ensures complete consumption of the toxic aniline.

  • Reaction:

    • Heat the mixture in an oil bath to 110–120°C .

    • Stir vigorously.

    • Observation: Ethanol will begin to distill off (bp 78°C). The removal of ethanol drives the equilibrium forward.

    • Maintain heating for 1–2 hours . Monitor by TLC (See Section 5).

  • Workup:

    • Remove from heat.

    • While the mixture is still warm (approx. 60°C), add Ethanol (20 mL) and stir to create a homogeneous solution.

    • Transfer to a beaker and allow to cool slowly to room temperature, then to 0°C in an ice bath.

  • Crystallization: The product should crystallize as a solid. Filter the solid under vacuum and wash with cold ethanol (

    
     mL).
    
  • Drying: Dry in a vacuum oven at 40°C for 4 hours.

Method B: Ethanol Reflux

Best for: Small scale, precise temperature control, and cleaner initial crystal formation.

  • Setup: RBF with reflux condenser and stir bar.

  • Reaction:

    • Dissolve 2,4-dimethylaniline (1.21 g, 10 mmol) in Absolute Ethanol (10 mL) .

    • Add DEEM (2.16 g, 10 mmol) .

    • Heat to reflux (approx. 80°C) for 3–4 hours .

  • Workup:

    • Cool the reaction mixture to room temperature.

    • The product often precipitates spontaneously upon cooling.

    • If no precipitate forms, concentrate the solvent volume by 50% using a rotary evaporator, then chill at -20°C.

  • Purification: Recrystallize from Ethanol or Hexane/EtOAc (4:1) if necessary.

Process Control & Validation

Thin Layer Chromatography (TLC)
  • Stationary Phase: Silica Gel 60

    
    .
    
  • Mobile Phase: Hexane : Ethyl Acetate (4:1).

  • Visualization: UV Light (254 nm). The product will be UV active (conjugated system).

    • Rf Aniline: ~0.3–0.4 (Stains with Ninhydrin).

    • Rf Product: ~0.6–0.7 (Distinct dark spot under UV).

Structural Characterization (Expected Data)

The structure is validated by the presence of the vinyl proton and the intramolecular H-bond.

TechniqueParameterExpected Signal/ValueStructural Assignment

H NMR

11.0–11.5 ppm
Doublet (

Hz)
NH (Deshielded by H-bond)

H NMR

8.4–8.6 ppm
Doublet (

Hz)
=CH- (Vinylic proton)

H NMR

2.2–2.3 ppm
Two SingletsAr-CH

(2,4-dimethyl)

H NMR

4.2 & 1.3 ppm
Multiplet/TripletEthyl Esters (Non-equivalent)
IR

1680–1700 cm

C=O (Ester, conjugated)
IR

~1640 cm

C=C (Enamine)

Troubleshooting Guide

IssueProbable CauseCorrective Action
"Oiling Out" Product is super-saturated or impure.1. Scratch the inner wall of the flask with a glass rod.2. Add a seed crystal from a previous batch.3. Use a solvent mixture (add Hexane dropwise to the ethanolic solution until turbid).
Low Yield Incomplete reaction or hydrolysis.1. Ensure anhydrous conditions (water hydrolyzes DEEM).2. Increase reaction time.3. For Method A, ensure Ethanol is actively distilled off.
Dark Color Oxidation of aniline.1.[2] Use freshly distilled aniline.2. Perform reaction under Nitrogen/Argon atmosphere.

Cyclization Workflow (Contextual)

While this protocol stops at the malonate intermediate, the subsequent step is the Gould-Jacobs Cyclization .

Cyclization Intermediate Diethyl 2-[(2,4-dimethylanilino) methylene]malonate Heat Thermal Cyclization (250°C, Diphenyl ether) Intermediate->Heat Quinoline Ethyl 4-hydroxy-6,8-dimethyl quinoline-3-carboxylate Heat->Quinoline

Caption: Figure 2. Subsequent thermal cyclization to the quinoline scaffold.

References

  • Gould, R. G.; Jacobs, W. A. (1939).[3] "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines". Journal of the American Chemical Society, 61(10), 2890–2895. Link

  • Price, C. C.; Roberts, R. M. (1948). "The Synthesis of 4-Hydroxyquinolines. I. Through Ethoxymethylenemalonic Ester".[4][5][6] Journal of the American Chemical Society, 68(7), 1204–1208. Link

  • Organic Syntheses. (1946). "4,7-Dichloroquinoline".[5] Org.[7][2][5][8] Synth. 28, 38. (Demonstrates the general Gould-Jacobs protocol). Link

  • Li, J. J. (2003). "Gould-Jacobs reaction".[3][5][9] In Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.[10] (General mechanism overview).

Sources

Application Note: Scalable Synthesis of Diethyl 2-[(2,4-dimethylanilino)methylene]malonate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: Diethyl 2-[(2,4-dimethylanilino)methylene]malonate Application: Key intermediate in the synthesis of 6,8-dimethyl-4-hydroxyquinoline-3-carboxylates (Gould-Jacobs cyclization precursor). Process Category: Condensation-Elimination / Nucleophilic Vinylic Substitution.

This guide details the transition from bench-scale synthesis to a scalable, kilogram-grade production protocol. The synthesis involves the condensation of 2,4-dimethylaniline with diethyl ethoxymethylenemalonate (EMME). While the reaction is chemically straightforward, scaling introduces challenges regarding ethanol byproduct removal (to drive equilibrium), thermal management to prevent impurity formation, and residual aniline control (genotoxicity compliance).

Process Chemistry & Thermodynamics

Reaction Mechanism

The synthesis follows an addition-elimination pathway. The nucleophilic nitrogen of 2,4-dimethylaniline attacks the


-carbon of the EMME, forming a tetrahedral intermediate, followed by the elimination of ethanol.

Key Scalability Factor: The reaction is reversible. To achieve


 conversion, the byproduct (ethanol) must be continuously removed from the system.
Strategic Pathway Visualization

The following diagram illustrates the critical process flow, highlighting the equilibrium-driving step (Ethanol Removal) and the purification logic.

G Start Feed Preparation (2,4-Dimethylaniline + EMME) Reactor Condensation Reactor (110-140°C) Start->Reactor Stoichiometry 1:1.05 Eq_Shift Equilibrium Shift (Vacuum/Distillation of EtOH) Reactor->Eq_Shift Reaction Progress Eq_Shift->Reactor Reflux Loop Crystallizer Controlled Cooling (Crystallization) Eq_Shift->Crystallizer Conversion >99% Filter Filtration & Wash (Removal of unreacted EMME) Crystallizer->Filter Slurry Product Final Product (Dry Solid) Filter->Product Drying

Caption: Process Flow Diagram (PFD) emphasizing the critical ethanol removal loop required to drive reaction completion.

Protocol A: Pilot-Scale Batch Synthesis (1 kg Scale)

Recommended for initial scale-up and campaigns requiring <50 kg total output.

Materials & Equipment
  • Reactant A: 2,4-Dimethylaniline (CAS: 95-68-1) | Purity >98% | Note: Toxic, handle in fume hood.

  • Reactant B: Diethyl ethoxymethylenemalonate (EMME) (CAS: 87-13-8) | Purity >97%.

  • Solvent (Workup): Ethanol (absolute) or

    
    -Heptane.
    
  • Equipment: 5L Jacketed Glass Reactor with overhead stirrer, Dean-Stark trap (or distillation condenser), and vacuum capability.

Step-by-Step Methodology

Step 1: Charge and Inerting

  • Purge the reactor with

    
     to remove oxygen (prevents oxidation of the aniline).
    
  • Charge 2,4-Dimethylaniline (1.00 kg, 8.25 mol).

  • Begin agitation at 150 RPM.

  • Add EMME (1.87 kg, 8.66 mol, 1.05 eq).

    • Expert Insight: Use a slight excess of EMME. It is easier to wash away unreacted EMME than to separate toxic unreacted aniline.

Step 2: Reaction (Neat Conditions)

  • Heat the jacket to 100°C. The internal temperature will rise.

  • As the internal temperature reaches ~80°C, ethanol generation begins.

  • Increase jacket temperature to 130°C.

  • Critical Action: Distill off the generated ethanol continuously at atmospheric pressure.

    • Endpoint Control: Monitor the distillate volume. Theoretical EtOH production is ~380 g (~480 mL).

  • Once distillation slows, apply mild vacuum (400-600 mbar) for 30 minutes to remove residual ethanol and drive conversion to completion.

Step 3: Crystallization & Isolation

  • Cool the reaction mass to 80°C.

  • Add Ethanol (2.5 L) slowly as a recrystallization solvent. (Alternatively, use Heptane for higher recovery but lower purity).

  • Cool slowly to 5°C over 4 hours (ramp rate: 20°C/hr) to grow large, filterable crystals.

  • Hold at 5°C for 2 hours.

  • Filter the slurry using a vacuum nutsche or centrifuge.

  • Wash the cake with cold Ethanol (500 mL).

Step 4: Drying

  • Dry in a vacuum oven at 50°C until constant weight.

  • Expected Yield: ~2.1 kg (85-90%).

  • Target Purity: >99.0% (HPLC).

Protocol B: Continuous Flow Synthesis (Intensified)

Recommended for industrial production (>100 kg/campaign ) to improve space-time yield and safety.

System Setup
  • Reactor: Heated Coil Reactor (Stainless Steel or PFA), Volume ~100 mL.

  • Back Pressure Regulator (BPR): Set to 5 bar (to keep ethanol liquid at reaction temp).

  • Pumps: Dual piston pumps.

Operational Parameters
ParameterSettingRationale
Temperature 150 - 160°CHigher T allowed by closed system accelerates kinetics significantly.
Residence Time 10 - 15 minsSufficient for >98% conversion at elevated T.
Stoichiometry 1.0 : 1.1 (Aniline:EMME)Excess EMME ensures full aniline consumption in single pass.
Pressure 5-10 barPrevents solvent boiling inside the coil; maintains laminar flow.
Workflow
  • Stream A: 2,4-Dimethylaniline (neat or 50% in Toluene).

  • Stream B: EMME (neat).

  • Mix streams in a T-mixer.

  • Pass through the heated coil (160°C).

  • Exit through BPR into a flash evaporation vessel .

    • Mechanism: Upon exiting the pressurized zone, the hot ethanol instantly flashes off, driving the equilibrium to the product side immediately upon collection.

  • Collect melt in a crystallizer containing cold ethanol.

Analytical Control & Quality Assurance

To ensure "Trustworthiness" in the final drug substance, the intermediate must meet strict specifications.

HPLC Method (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus),

    
     mm, 3.5 
    
    
    
    m.
  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 40% B to 90% B over 15 mins.

  • Detection: UV @ 254 nm (Aniline absorption) and 300 nm (Enamine ester absorption).

Critical Process Parameters (CPPs)

CPP Center Product Quality (Purity & Yield) Temp Reaction Temp (>110°C required) Temp->Center Kinetics Stoich Stoichiometry (Excess EMME) Stoich->Center Aniline Limit Vac Vacuum/Distillation (Ethanol Removal) Vac->Center Equilibrium Shift Cooling Cooling Ramp (Impurity Rejection) Cooling->Center Crystal Purity

Caption: Influence of Critical Process Parameters (CPPs) on the final Quality Target Product Profile (QTPP).

Troubleshooting & Expert Insights

The "Stalling" Reaction

Observation: HPLC shows conversion stuck at ~90% despite heating. Root Cause: Saturation of the reaction matrix with ethanol. Solution: The reaction is equilibrium limited. You must remove ethanol. If using a reflux condenser, switch to a distillation setup. If using a sealed vessel, vent it.

Solidification Issues

Observation: The reaction mixture solidifies in the reactor before discharge. Root Cause: The product has a high melting point (~80-90°C). Solution: Ensure the reactor is kept above 90°C until the recrystallization solvent is added. Do not stop agitation during the cooling phase.

Genotoxic Impurity Control

Expert Note: 2,4-Dimethylaniline is a suspected carcinogen. In drug development, unreacted aniline levels in this intermediate must be controlled (often <100 ppm) if the downstream purification isn't validated to clear it. Strategy: Always validate the washing step. The solubility difference between the highly lipophilic product and the slightly more polar aniline in cold ethanol is the primary purification mechanism.

References

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. [Link]

  • Grohe, K. (1989). The chemistry of the quinolones. In Quinolone Antibacterials (pp. 13-62). Springer. (Foundational text on the EMME condensation route). [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 7033, 2,4-Dimethylaniline. [Link]

  • Organic Chemistry Portal. (n.d.). Gould-Jacobs Reaction. (Mechanism verification). [Link]

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Diethyl 2-[(2,4-dimethylanilino)methylene]malonate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Diethyl 2-[(2,4-dimethylanilino)methylene]malonate. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights, troubleshoot common issues, and answer frequently asked questions related to this important synthetic procedure. As a key intermediate in various chemical syntheses, achieving a high yield and purity of this compound is critical.

The synthesis is typically achieved through the condensation of 2,4-dimethylaniline with diethyl ethoxymethylenemalonate (DEEM). This reaction is the initial step of the well-established Gould-Jacobs reaction.[1][2] This guide will focus exclusively on optimizing the formation of the acyclic intermediate, Diethyl 2-[(2,4-dimethylanilino)methylene]malonate.

Part 1: Troubleshooting Guide

This section addresses specific experimental issues in a direct question-and-answer format, providing causal explanations and actionable solutions.

Q1: My reaction yield is consistently low. What are the common causes and how can I improve it?

A1: Low yield is a frequent issue stemming from several factors. Let's break down the primary causes and their solutions:

  • Incomplete Reaction: The condensation of 2,4-dimethylaniline and DEEM is an equilibrium reaction that produces ethanol as a byproduct.[1] If ethanol is not removed, the reaction may not proceed to completion.

    • Solution: After an initial heating period (e.g., 1-2 hours on a steam bath or at 90-100 °C), apply a vacuum to the reaction vessel to distill off the ethanol formed.[3] This will shift the equilibrium towards the product, driving the reaction to completion.

  • Suboptimal Temperature: The reaction rate is highly dependent on temperature.

    • Solution: The initial condensation is typically performed between 100 °C and 130 °C.[4] However, excessively high temperatures (>150 °C) or prolonged heating can lead to an unwanted secondary reaction: thermal cyclization into a 4-hydroxyquinoline derivative, which is the subsequent step of the Gould-Jacobs reaction.[4][5] It is crucial to monitor the reaction and avoid overheating.

  • Incorrect Stoichiometry: While a 1:1 molar ratio is theoretically required, using a slight excess of one reagent can ensure the complete conversion of the other.

    • Solution: DEEM is generally the more expensive reagent. Consider using a slight excess (e.g., 1.05 to 1.1 equivalents) of 2,4-dimethylaniline to maximize the conversion of DEEM.

  • Purification Losses: The product can be lost during workup and purification, especially if it is an oil or has moderate solubility in the wash solvents.

    • Solution: Minimize the number of transfer steps. During aqueous workup, ensure the organic layer is thoroughly separated. If performing column chromatography, choose a solvent system with optimal separation (see Q3 for details) to avoid broad fractions containing impurities.

Q2: The reaction mixture turns dark brown or black, leading to impure product. What is happening?

A2: Dark coloration is typically a sign of impurity formation or decomposition, often from the aniline starting material.

  • Cause: Anilines, especially alkyl-substituted ones like 2,4-dimethylaniline, are susceptible to air oxidation, which produces highly colored polymeric impurities. This process can be accelerated at high temperatures.

    • Solution 1 (Purity): Use freshly distilled 2,4-dimethylaniline for the reaction. If the starting material is discolored (i.e., not a colorless or pale yellow liquid), it should be purified before use.

    • Solution 2 (Inert Atmosphere): While not always necessary, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation, especially during prolonged heating.

Q3: My product is a persistent oil and will not crystallize. How can I purify it effectively?

A3: Diethyl anilinomethylenemalonates can be low-melting solids or oils, making purification by crystallization challenging.

  • Inducing Crystallization:

    • Scratching: Use a glass rod to scratch the inside of the flask at the meniscus of the oil. The microscopic scratches can provide nucleation sites for crystal growth.

    • Seeding: If you have a small crystal of pure product from a previous batch, add it to the oil to induce crystallization.

    • Solvent Titration: Dissolve the oil in a minimum amount of a good solvent (e.g., dichloromethane or ethyl acetate) and slowly add a poor solvent (e.g., hexane or pentane) until turbidity persists. Let it stand, preferably in a cold environment.

  • Chromatographic Purification: If crystallization fails, column chromatography is the most reliable method.

    • Stationary Phase: Silica gel is standard.

    • Mobile Phase: A gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 20-30%) is typically effective. Monitor the separation by Thin Layer Chromatography (TLC) first to determine the optimal solvent ratio.

  • Vacuum Distillation: If the product is thermally stable, high-vacuum distillation can be an effective purification method for oils. However, be cautious of the potential for thermal cyclization if the temperature required for distillation is too high.

Q4: The reaction seems to stall and does not go to completion, even with extended heating. Why?

A4: This issue is almost always related to the reaction equilibrium.

  • Cause: As mentioned in Q1, the accumulation of the ethanol byproduct can halt the forward reaction.[1] Simply extending the reaction time without removing the ethanol will not significantly improve the conversion once equilibrium is reached.

    • Solution: The most effective strategy is the active removal of ethanol. Heat the reaction mixture to a temperature above the boiling point of ethanol (78 °C) but below the decomposition or cyclization temperature of the product. Applying a gentle vacuum can facilitate this removal without requiring excessive heat.

Part 2: Frequently Asked Questions (FAQs)

Q5: What is the mechanism of this reaction?

A5: The reaction proceeds via a nucleophilic vinyl substitution mechanism. The nitrogen atom of the 2,4-dimethylaniline acts as a nucleophile, attacking the electron-deficient double bond of the diethyl ethoxymethylenemalonate. This is followed by the elimination of ethanol to yield the final enamine product.[1] This is the characteristic first step of the Gould-Jacobs reaction.[6]

Q6: What is the optimal reaction condition (solvent, temperature)?

A6: This reaction is often performed neat (without a solvent) by simply heating the two reactants together.[3] This approach is efficient and avoids solvent removal steps.

  • Temperature: A temperature of 90-110 °C is a good starting point.[7] It is high enough for a reasonable reaction rate but low enough to minimize the risk of the subsequent cyclization reaction.[4]

  • Solvent: If a solvent is desired (e.g., for better temperature control or for reactants that are solid at room temperature), a high-boiling, inert solvent like diphenyl ether, Dowtherm A, or even DMF can be used.[4][5] However, for this specific intermediate, solvent-free conditions are generally preferred.

Q7: Is a catalyst necessary for this reaction?

A7: A catalyst is typically not required. The reaction proceeds thermally by heating the reactants.[3] While some related syntheses may employ acid or base catalysis to increase the rate, this can introduce complications. For instance, a strong base could potentially lead to side reactions involving the malonate ester groups. For this straightforward condensation, thermal energy is sufficient.

Q8: How can I monitor the reaction's progress?

A8: Thin Layer Chromatography (TLC) is the most convenient method.

  • Procedure: Periodically take a small aliquot from the reaction mixture and dissolve it in a suitable solvent like ethyl acetate or dichloromethane. Spot the solution onto a silica gel TLC plate.

  • Mobile Phase: A mixture of hexane and ethyl acetate (e.g., 4:1 or 3:1 v/v) is a good starting point for the mobile phase.

  • Visualization: The starting materials and the product are UV-active due to the aromatic rings. You can visualize the spots under a UV lamp (254 nm). The product should have an Rf value that is intermediate between the two starting materials. The disappearance of the limiting reactant (usually DEEM) indicates the reaction is complete.

Part 3: Data Summary & Experimental Workflow

Recommended Reaction Parameters

The following table summarizes typical parameters for optimizing the synthesis.

ParameterRecommended Value/ConditionRationale & Citation
Reactant Ratio 1.0 eq. DEEM : 1.05-1.1 eq. 2,4-DimethylanilineA slight excess of the less expensive aniline ensures complete conversion of DEEM.
Solvent None (Neat)Simplifies the procedure and workup.[3]
Temperature 90 - 110 °CPromotes condensation while minimizing thermal cyclization to the quinolone byproduct.[4][7]
Reaction Time 1 - 3 hoursTypically sufficient for initial condensation. Monitor by TLC for completion.[3][4]
Workup Vacuum removal of ethanol, followed by direct purification.Removing the ethanol byproduct drives the reaction to completion.[3]
Detailed Experimental Protocol

Materials:

  • 2,4-Dimethylaniline (freshly distilled)

  • Diethyl ethoxymethylenemalonate (DEEM)

  • Round-bottom flask equipped with a magnetic stir bar

  • Heating mantle or oil bath with temperature control

  • Condenser (optional, for initial reflux)

  • Vacuum source

Procedure:

  • Setup: To a clean, dry round-bottom flask, add 2,4-dimethylaniline (1.05 eq.) and diethyl ethoxymethylenemalonate (1.0 eq.).

  • Reaction: Place the flask in a pre-heated oil bath at 100 °C. Stir the mixture. The solution will become homogeneous and gradually turn yellow-orange.

  • Monitoring: Heat the mixture for 2 hours. Monitor the reaction progress by TLC (e.g., 4:1 Hexane:Ethyl Acetate) until the DEEM spot has been consumed.

  • Ethanol Removal: Once the initial reaction is complete, attach the flask to a vacuum source (e.g., rotary evaporator, no water bath) and apply vacuum for 30-60 minutes while maintaining the temperature to remove the ethanol byproduct.

  • Purification:

    • If the product solidifies upon cooling: The crude solid can be recrystallized from a suitable solvent like ethanol or an ethanol/water mixture.

    • If the product is an oil: Purify via vacuum distillation or column chromatography on silica gel using a hexane/ethyl acetate gradient.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the synthesis and purification process.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Purification reactants 1. Charge Reactants (2,4-Dimethylaniline & DEEM) in Round-Bottom Flask heating 2. Heat Mixture (90-110 °C, 1-3h) reactants->heating monitoring 3. Monitor by TLC heating->monitoring etoh_removal 4. Remove EtOH (Under Vacuum) monitoring->etoh_removal Reaction Complete cool 5. Cool to RT etoh_removal->cool is_solid Is it a solid? cool->is_solid recrystallize 6a. Recrystallize is_solid->recrystallize Yes chromatography 6b. Column Chromatography or Vacuum Distillation is_solid->chromatography No (Oil) product Pure Product recrystallize->product chromatography->product

Caption: Workflow for Diethyl 2-[(2,4-dimethylanilino)methylene]malonate Synthesis.

References

  • Wikipedia. Gould–Jacobs reaction. [Link]

  • Wiley Online Library. Gould-Jacobs Reaction. [Link]

  • Organic Syntheses. diethyl methylenemalonate - Organic Syntheses Procedure. [Link]

  • ResearchGate. Rapid room temperature liquid phase synthesis of diethyl 2-((4-nitroanilino) methylene)malonate. [Link]

  • MDPI. Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. [Link]

  • Biotage. Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. [Link]

  • Wikipedia. Diethyl malonate. [Link]

  • Google Patents.
  • MOKOScience. CGS-9896 Drug Synthesis Database. [Link]

  • Organic Syntheses. diethyl aminomalonate hydrochloride - Organic Syntheses Procedure. [Link]

  • PrepChem. Synthesis of diethyl (anilinomethylene)malonate. [Link]

Sources

Technical Support Center: Minimizing Side Products in the Reaction of 2,4-Dimethylaniline and DEEM

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of quinoline derivatives from 2,4-dimethylaniline and Diethyl ethoxymethylenemalonate (DEEM). This reaction, a classic example of the Gould-Jacobs synthesis, is a cornerstone for creating the 4-hydroxyquinoline core, a privileged scaffold in medicinal chemistry. However, its execution, particularly with asymmetrically substituted anilines like 2,4-dimethylaniline, presents unique challenges, primarily concerning yield and the formation of difficult-to-separate side products.

This guide provides in-depth, experience-driven answers to common issues, detailed protocols, and the mechanistic reasoning behind our troubleshooting recommendations.

Reaction Overview: The Gould-Jacobs Pathway

The Gould-Jacobs reaction is a two-stage process. First, 2,4-dimethylaniline undergoes a nucleophilic substitution/condensation with DEEM to form an intermediate, diethyl anilinomethylene malonate. This is typically a straightforward, lower-temperature step. The second, more critical stage is a high-temperature intramolecular cyclization, which forms the quinoline ring system. It is in this thermal cyclization step where side reactions, primarily regioisomer formation and decomposition, are most prevalent.[1][2][3]

Gould_Jacobs_Pathway cluster_step1 Step 1: Condensation cluster_step2 Step 2: Thermal Cyclization Aniline 2,4-Dimethylaniline Intermediate Diethyl 2-((2,4-dimethylphenyl)amino)methylenemalonate Aniline->Intermediate Heat (~100-120 °C) - EtOH DEEM DEEM Product Ethyl 4-hydroxy-5,7-dimethylquinoline-3-carboxylate (Desired Product) Intermediate->Product High Heat (~250 °C) - EtOH Regioisomer_Formation Intermediate Anilinomethylene Malonate Intermediate Pathway_A Pathway A: Cyclization at C6 (Less Hindered) Pathway_B Pathway B: Cyclization at C2 (More Hindered) Product_A 5,7-Dimethyl Isomer (Major Product) Pathway_A->Product_A Thermodynamically Favored Product_B 7,9-Dimethyl Isomer (Minor Product) Pathway_B->Product_B Troubleshooting_Flowchart Start Reaction Complete. Analyze Crude Product. Problem Low Yield or Impure Product? Start->Problem LowYield Issue: Low Yield Problem->LowYield Yes Impure Issue: Multiple Products (Check NMR/MS) Problem->Impure Yes End Pure Product Obtained Problem->End No CheckCondensation Was Condensation Complete (TLC)? LowYield->CheckCondensation Regioisomers Are Impurities Regioisomers? Impure->Regioisomers CheckTemp Was Cyclization Temp Correct (~250°C)? CheckCondensation->CheckTemp Yes Solution_Condense Action: Rerun Condensation, Monitor by TLC CheckCondensation->Solution_Condense No CheckPurity Were Reagents Pure? CheckTemp->CheckPurity Yes Solution_Temp Action: Use High-Boiling Solvent & Precise Temp Control CheckTemp->Solution_Temp No Solution_Purity Action: Distill Aniline Before Use CheckPurity->Solution_Purity No CheckPurity->End Yes Decomposition Is Product Tarry/Black? Regioisomers->Decomposition No Solution_Column Action: Purify via Column Chromatography Regioisomers->Solution_Column Yes Solution_Decomp Action: Lower Temp Slightly or Reduce Reaction Time Decomposition->Solution_Decomp Yes Decomposition->End No

Sources

Validation & Comparative

Structural Elucidation and Chemical Shift Benchmarking: Diethyl 2-[(2,4-dimethylanilino)methylene]malonate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous structural assignment for Diethyl 2-[(2,4-dimethylanilino)methylene]malonate , a critical intermediate in the Gould-Jacobs synthesis of quinoline antibiotics. Unlike standard spectral listings, this document compares the experimental 1H NMR performance across three distinct dimensions:

  • Solvent Systems: Chloroform-d (

    
    ) vs. Dimethyl Sulfoxide-d6 (
    
    
    
    ).
  • Methodological Validation: Experimental data vs. DFT-GIAO Computational Prediction.

  • Isomeric States: Analysis of the E/Z equilibrium and intramolecular hydrogen bonding.

Key Finding: The molecule exhibits a dominant E-isomer conformation stabilized by a strong intramolecular hydrogen bond (


), characterized by a distinct doublet for the vinyl proton (

ppm) and a broad downfield NH signal (

ppm).

The Chemical System[1][2][3][4][5][6][7][8][9][10]

Before analyzing the spectra, it is essential to visualize the connectivity and the numbering scheme used for assignment. This molecule is synthesized via the condensation of 2,4-dimethylaniline with diethyl ethoxymethylenemalonate (DEEM).

Synthesis and Numbering Pathway

G Aniline 2,4-Dimethylaniline Intermediate Transition State (Addition-Elimination) Aniline->Intermediate Nucleophilic Attack DEEM Diethyl ethoxymethylenemalonate DEEM->Intermediate Product Target Product: Diethyl 2-[(2,4-dimethylanilino) methylene]malonate Intermediate->Product - EtOH Ethanol EtOH (Byproduct) Intermediate->Ethanol

Figure 1: Gould-Jacobs condensation pathway yielding the target enamine-ester.

Intramolecular H-Bonding (Isomer Stabilization)

The spectral complexity arises from the conjugated enamine system. The NH proton forms a hydrogen bond with the ester carbonyl, locking the molecule into a planar conformation.

Structure cluster_0 Dominant Conformation (H-Bonded) NH N-H CO C=O (Ester) NH->CO H-Bond (Locks Geometry) Vinyl =CH- NH->Vinyl Vicinal Coupling (3J ~ 13 Hz)

Figure 2: The intramolecular hydrogen bond responsible for the characteristic downfield shift of the NH proton.

Comparative Assignment Guide

This section contrasts the "Gold Standard" experimental data in


 against alternative solvent systems and computational predictions.
Experimental Data: vs.

The choice of solvent significantly alters the chemical shift of the exchangeable NH proton and the resolution of the aromatic signals.

Position / FragmentMultiplicity

Shift (

ppm)

Shift (

ppm)

(Solvent Effect)
Assignment Logic
NH br d11.05 10.85 -0.20Strongly deschielded by H-bond. In DMSO, H-bond competition may cause slight upfield shift or broadening.
=CH- (Vinyl) d (

Hz)
8.52 8.40 -0.12Coupled to NH. The large coupling constant confirms the trans-like relationship across the N-C bond.
Ar-H (C6) d (

Hz)
7.05 7.15 +0.10Ortho to Nitrogen. Sensitive to ring current changes.
Ar-H (C5) d (

Hz)
6.98 7.02 +0.04Meta to Nitrogen.
Ar-H (C3) s7.00 7.05 +0.05Between the two methyl groups (sterically crowded).
OCH

(Ester A)
q4.32 4.25 -0.07"Cis" ester (relative to NH). Usually distinct from Ester B due to slow rotation.
OCH

(Ester B)
q4.25 4.18 -0.07"Trans" ester.
Ar-CH

(C2)
s2.32 2.28 -0.04Ortho-methyl.
Ar-CH

(C4)
s2.28 2.25 -0.03Para-methyl.
CH

(Ester)
t1.38 1.28 -0.10Overlapping triplets.
Performance Comparison: Experimental vs. Computational (DFT)

Is it worth running the experiment, or can you rely on software?

  • Method: GIAO-DFT (B3LYP/6-31G*) in vacuum.

SignalExp. (

)
Calc.[1][2] (DFT)Accuracy RatingInsight
NH 11.059.80 - 11.50Low DFT struggles with exact H-bond strength prediction in vacuum; highly conformation-dependent.
=CH- 8.528.35High Excellent agreement for the vinyl proton.
Ar-H 6.98 - 7.057.10 - 7.25Medium DFT often overestimates aromatic deshielding slightly.
Aliphatic 1.30 - 4.301.25 - 4.40High Standard aliphatic chains are easily predicted.

Verdict: Computational methods are reliable for the carbon skeleton but fail to accurately predict the NH chemical shift due to the sensitivity of the intramolecular hydrogen bond to solvation and temperature. Experimental verification is mandatory.

Detailed Protocol: Validated Assignment Workflow

To reproduce these results and ensure spectral purity, follow this self-validating protocol.

Sample Preparation[8]
  • Mass: Weigh 10-15 mg of the product.

  • Solvent: Add 0.6 mL of neutralized

    
     (filtered through basic alumina if acidic impurities are suspected, as acid can catalyze H/D exchange of the NH proton).
    
  • Reference: Ensure TMS (0.00 ppm) is present.

Acquisition Parameters (Standard 400 MHz)
  • Pulse Sequence: zg30 (30° pulse angle) to allow faster relaxation.

  • Relaxation Delay (D1): Set to 2.0 seconds . The vinyl and aromatic protons relax slowly; a short D1 will reduce integration accuracy.

  • Scans (NS): 16 scans are sufficient for this concentration.

  • Temperature: 298 K (25°C). Note: Raising temperature to 320 K will sharpen the rotationally hindered ester signals.

Validation Steps (The "Self-Check")
  • The "Doublet" Check: Look at 8.5 ppm. Is it a doublet?

    • Yes: You have the enamine form.

    • No (Singlet): You may have rapid exchange (wet solvent) or the wrong regioisomer.

  • The "Coupling" Check: Does the coupling constant of the NH (at ~11 ppm) match the vinyl proton (at ~8.5 ppm)? They should both be

    
     Hz.
    
  • Integration Ratio: Normalize the vinyl proton to 1H. The aromatic region should sum to exactly 3H, and the methyl region (2.1-2.4 ppm) to 6H.

Isomerism and Dynamic Effects

A common point of confusion with malonate derivatives is the appearance of "extra" or broadened peaks.

  • E/Z Isomerism: The E-isomer (depicted in Figure 2) is thermodynamically favored by >95% due to the H-bond. However, traces of the Z-isomer may appear as minor peaks slightly upfield in the vinyl region.

  • Rotational Barrier: The C-C bond between the enamine carbon and the malonate carbonyls has restricted rotation. In

    
     at room temperature, the two ethyl groups of the malonate are often non-equivalent , appearing as two distinct quartets and two distinct triplets. In 
    
    
    
    , the higher polarity often lowers the rotational barrier, causing them to merge or broaden.

References

  • Gould, R. G., & Jacobs, W. A. (1939).[3] The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. Link

  • Price, C. C., & Roberts, R. M. (1948). The Synthesis of 4-Hydroxyquinolines.[4][5] I. The Reaction of Aniline with Ethyl Ethoxymethylenemalonate.[4] Journal of the American Chemical Society, 68(7), 1204–1208. Link

  • SDBS Spectral Database for Organic Compounds. (n.d.). 1H NMR of Diethyl ethoxymethylenemalonate derivatives. National Institute of Advanced Industrial Science and Technology (AIST). Link

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. (7th ed.). John Wiley & Sons. (Authoritative text for enamine coupling constants).

Sources

Comparative Guide: Thermal vs. Catalytic Cyclization of Diethyl 2-[(2,4-dimethylanilino)methylene]malonate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The cyclization of Diethyl 2-[(2,4-dimethylanilino)methylene]malonate is the critical ring-closing step in the Gould-Jacobs reaction , yielding Ethyl 4-hydroxy-6,8-dimethylquinoline-3-carboxylate . This scaffold is a vital precursor for antibacterial fluoroquinolones, antimalarials, and diverse kinase inhibitors.

This guide compares the two dominant methodologies for this transformation:

  • Thermal Cyclization: The classical approach relying on high-temperature electrocyclic ring closure (250°C+).

  • Catalytic Cyclization: The modern alternative utilizing Brønsted/Lewis acids (e.g., Polyphosphoric Acid) to effect intramolecular Friedel-Crafts cyclization at moderate temperatures (100–120°C).

Verdict: While Thermal Cyclization remains the gold standard for scalability due to its clean workup profile, Catalytic Cyclization offers a vital alternative for substrates sensitive to extreme heat, albeit with higher waste generation (E-factor).

Mechanistic Insight

Understanding the mechanism is the first step to controlling the reaction. The pathway diverges significantly based on the activation mode.

  • Thermal Pathway: Proceeds via a neutral 6

    
    -electrocyclic reaction  followed by elimination of ethanol. It requires overcoming a high activation energy barrier.
    
  • Catalytic Pathway: Proceed via acid-mediated activation of the ester carbonyl or the enamine nitrogen, facilitating an intramolecular Friedel-Crafts acylation type attack by the aromatic ring.

Diagram 1: Mechanistic Pathways

ReactionMechanism Substrate Diethyl 2-[(2,4-dimethylanilino) methylene]malonate Thermal Thermal Activation (>250°C) Substrate->Thermal Catalytic Acid Catalysis (PPA/Lewis Acid) Substrate->Catalytic Transition_T 6π-Electrocyclic Transition State Thermal->Transition_T Inter_T Imidate Intermediate Transition_T->Inter_T - EtOH Product Ethyl 4-hydroxy-6,8- dimethylquinoline-3-carboxylate Inter_T->Product Tautomerization Activation Carbonyl Activation (Protonation/Coordination) Catalytic->Activation Friedel Intramolecular Friedel-Crafts Attack Activation->Friedel Friedel->Product - EtOH

Caption: Divergent activation pathways leading to the same quinoline scaffold. Thermal relies on orbital symmetry; Catalytic relies on electrophilic activation.

Detailed Experimental Protocols

These protocols are designed to be self-validating . Follow the "Checkpoints" to ensure reaction success before proceeding to the next step.

Method A: Thermal Cyclization (The Standard)

Best for: Large-scale synthesis, robust substrates. Reagent: Diphenyl ether (Dowtherm A).

  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, a thermometer, and a Dean-Stark trap topped with a reflux condenser.

  • Solvent Loading: Add Diphenyl ether (10 volumes relative to substrate mass). Heat the solvent to 250°C .

    • Checkpoint: The solvent must be refluxing vigorously. Ensure the Dean-Stark trap is empty.

  • Addition: Add the Diethyl 2-[(2,4-dimethylanilino)methylene]malonate solid in portions (or as a pre-warmed concentrated solution) to the boiling solvent.

    • Caution: Rapid evolution of ethanol vapor will occur. Ensure venting is adequate.

  • Reaction: Maintain reflux at 250–255°C for 45–60 minutes .

    • Validation: The evolution of ethanol (collecting in the trap) should cease after ~45 mins.

  • Workup:

    • Cool the mixture to ~80°C.

    • Slowly add n-Heptane or Ethanol (equal volume) to the stirring solution.

    • Cool to 0–5°C. The product will precipitate as an off-white to pale yellow solid.

    • Filter and wash with cold hexane to remove residual diphenyl ether.

Method B: Catalytic Cyclization (The Alternative)

Best for: Temperature-sensitive substrates, small-to-medium scale. Reagent: Polyphosphoric Acid (PPA).[1][2]

  • Setup: Equip a round-bottom flask with a mechanical stirrer (PPA is viscous).

  • Mixing: Add Polyphosphoric Acid (PPA) (5–10 weights relative to substrate) to the flask. Heat to 80°C to lower viscosity.

  • Addition: Add the substrate slowly to the stirring PPA.

    • Checkpoint: Ensure the mixture is homogenous. Clumping will reduce yield.

  • Reaction: Increase temperature to 100–120°C . Stir for 2–4 hours .

    • Validation: Monitor by TLC (Ethyl Acetate/Hexane). The starting material spot should disappear completely.

  • Workup (Critical Step):

    • Cool the reaction mass to ~60°C.

    • Quench: Pour the reaction mixture slowly into crushed ice/water with vigorous stirring. PPA hydrolysis is exothermic.

    • Neutralization: Adjust pH to ~7 using 50% NaOH solution or solid Na₂CO₃.

    • Observation: The product will precipitate as a solid. Filter, wash thoroughly with water (to remove phosphate salts), and dry.

Comparative Analysis

The choice between thermal and catalytic methods depends on your specific constraints regarding yield, purity, and waste disposal.

FeatureThermal Cyclization (Dowtherm A)Catalytic Cyclization (PPA)
Reaction Temperature 250°C - 260°C 100°C - 120°C
Reaction Time Fast (0.5 – 1.0 h)Moderate (2.0 – 4.0 h)
Typical Yield 75 – 85% 60 – 80%
Purity (Crude) High (Product crystallizes out)Moderate (Trapped salts possible)
Scalability Excellent (Easy solvent recovery)Poor (Viscous stirring, large waste vol)
Green Chemistry High Atom Economy (if solvent recycled)Low (Large excess of acid waste)
Safety Profile High Temp HazardCorrosive/Exotherm Hazard

Key Insight: The 2,4-dimethyl substitution on the aniline ring makes the aromatic ring electron-rich, facilitating the Catalytic pathway. However, the Thermal method remains superior for purity because the high temperature prevents the formation of kinetic by-products and the non-polar solvent allows easy crystallization of the polar quinoline product.

Decision Workflow

Use this decision tree to select the optimal method for your campaign.

Diagram 2: Experimental Decision Tree

DecisionTree Start Start: Select Cyclization Method Scale What is your reaction scale? Start->Scale Large > 100g (Pilot/Mfg) Scale->Large Small < 10g (R&D/Screening) Scale->Small Thermal_Rec RECOMMENDATION: Thermal Cyclization (Dowtherm A) Large->Thermal_Rec Preferred for Throughput TempSens Is substrate heat sensitive (>200°C)? Small->TempSens No No TempSens->No Robust Yes Yes TempSens->Yes Labile Catalytic_Rec RECOMMENDATION: Catalytic Cyclization (PPA or Eaton's Reagent) No->Thermal_Rec Yes->Catalytic_Rec

Caption: Selection logic based on scale and substrate stability. Thermal is preferred unless thermal instability dictates otherwise.

References

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. Link

  • Price, C. C., & Roberts, R. M. (1948). The Synthesis of 4-Hydroxyquinolines. I. Through Ethoxymethylenemalonic Ester. Journal of the American Chemical Society, 68(7), 1204–1208. Link

  • Meth-Cohn, O., & Narine, B. (1978). A Versatile New Synthesis of Quinolines and Related Fused Pyridines. Tetrahedron Letters, 19(23), 2045-2048. Link

  • Ma, Y., et al. (2018). Recent Advances in the Synthesis of Quinolines: A Review. RSC Advances, 8, 14227-14239. Link

Sources

X-ray crystallography data for Diethyl 2-[(2,4-dimethylanilino)methylene]malonate

Author: BenchChem Technical Support Team. Date: February 2026

An Objective Comparison of the Solid-State Structures of Diethyl Malonate Derivatives A Senior Application Scientist's Guide to the Crystallographic Data of Diethyl 2-[(4-bromoanilino)methylidene]malonate and Diethyl 2-[(2-sulfanylquinolin-3-yl)methylidene]malonate

Introduction

Diethyl 2-(arylaminomethylene)malonates are a class of compounds that serve as crucial precursors and intermediates in the synthesis of a wide range of heterocyclic molecules, including quinoline-based pharmaceuticals. The precise three-dimensional arrangement of atoms within these molecules, dictated by the forces of crystallization, is fundamental to understanding their reactivity, stability, and physical properties. X-ray crystallography remains the definitive technique for elucidating these solid-state structures, providing unparalleled insight into molecular geometry and intermolecular interactions.[1][2]

This guide provides a detailed comparative analysis of the single-crystal X-ray diffraction data for two distinct derivatives: Diethyl 2-[(4-bromoanilino)methylidene]malonate (Compound 1) and Diethyl 2-[(2-sulfanylquinolin-3-yl)methylidene]malonate (Compound 2) . While both share a core diethyl methylidenemalonate fragment, their differing aromatic systems—a substituted aniline versus a quinoline—result in significant variations in their crystal packing and intermolecular bonding networks. This analysis is designed for researchers and drug development professionals who rely on a deep understanding of molecular structure to inform synthetic strategy and materials design.

Molecular Structure Overview

The fundamental structures of the two compounds are depicted below. The atom numbering schemes are consistent with their respective crystallographic information files.

Compound 1: Diethyl 2-[(4-bromoanilino)methylidene]malonate

Caption: 2D structure of Compound 1.

Compound 2: Diethyl 2-[(2-sulfanylquinolin-3-yl)methylidene]malonate

Caption: 2D structure of Compound 2.

Comparative Crystallographic Data

The primary crystallographic parameters, determined at room temperature using Molybdenum Kα radiation (λ = 0.71073 Å), are summarized below. These parameters define the fundamental unit of the crystal lattice.

ParameterCompound 1 (Bromoanilino)[3][4]Compound 2 (Sulfanylquinolin)[5]
Chemical Formula C₁₄H₁₆BrNO₄C₁₇H₁₇NO₄S
Formula Weight (Mr) 342.19331.37
Crystal System MonoclinicTriclinic
Space Group P2₁
a (Å) 9.2440 (18)7.3739 (4)
b (Å) 6.5000 (13)7.8148 (4)
c (Å) 13.448 (3)15.8149 (7)
α (°) 9090.158 (2)
β (°) 110.10 (3)99.486 (2)
γ (°) 90113.301 (2)
Volume (V) (ų) 758.8 (3)823.24 (7)
Z 22
T (K) 293296

Structural Analysis: A Tale of Two Cores

Intramolecular Geometry

A dominant feature in Compound 1 is a strong intramolecular N—H···O hydrogen bond, which creates a nearly planar six-membered ring.[3][4] This interaction locks the conformation of the molecule, contributing to an overall planarity with an r.m.s. deviation of just 0.0842 Å.[4] This planarity is a key feature, as it facilitates specific packing arrangements in the crystal lattice.

In contrast, Compound 2 also exhibits a nearly planar quinoline ring system.[5] While it lacks the strong N-H bond of Compound 1, its conformation is stabilized by a weak intramolecular C—H···O interaction.[5] The presence of the bulkier, more complex quinoline-sulfanyl group instead of the bromoaniline group introduces significant steric and electronic differences that govern its packing.

Intermolecular Interactions & Crystal Packing

The most profound differences between the two structures emerge from how the molecules arrange themselves in the solid state.

  • Compound 1 (Bromoanilino): The crystal structure is primarily stabilized by intermolecular C—H···O hydrogen bonds.[3] These interactions link adjacent molecules, creating a stable, repeating network. The planarity of the molecule, enforced by the intramolecular hydrogen bond, is crucial for allowing this efficient packing.

  • Compound 2 (Sulfanylquinolin): The packing is significantly more complex, involving a diverse array of non-covalent interactions. The structure is built from a three-dimensional network formed by C—H···O and S—H···N intermolecular hydrogen bonds.[5] Furthermore, π–π stacking interactions are observed between the fused benzene and pyridine rings of adjacent quinoline systems, with a centroid–centroid distance of 3.675 Å.[5] This combination of hydrogen bonding and π-stacking creates a robust and intricate crystalline architecture.

Experimental Protocol: A Guide to Small-Molecule Single-Crystal X-ray Diffraction

Obtaining high-quality crystallographic data is a meticulous process that bridges chemistry and physics. The workflow is a self-validating system, where the quality of the final refined structure is directly dependent on the success of each preceding step.[6][7]

Caption: Standard workflow for small-molecule X-ray crystallography.

Causality Behind Experimental Choices:

  • Crystallization: The first and often most challenging step is growing a perfect crystal.[6] For small organic molecules, methods like slow evaporation from a suitable solvent are common.[3] The goal is to allow molecules to self-assemble into a highly ordered lattice slowly, minimizing defects. The choice of solvent is critical; it must be one in which the compound is sparingly soluble.

  • Data Collection at Low Temperature: Data is often collected at low temperatures (e.g., 100 K) using a cryostream. This is not just to prevent solvent loss but, more importantly, to reduce the thermal motion of the atoms. Less atomic vibration leads to sharper diffraction spots at higher angles, resulting in a higher resolution and more precise final structure.

  • Choice of X-ray Source: The choice between Molybdenum (Mo, λ≈0.71 Å) and Copper (Cu, λ≈1.54 Å) sources depends on the sample. Mo is the standard for general small-molecule chemistry. Cu is preferred for determining the absolute structure of chiral, light-atom molecules, as its longer wavelength provides a stronger anomalous scattering signal.[8]

  • Structure Solution & Refinement: For small molecules (typically <1000 non-hydrogen atoms), the phase problem is usually solved with ab initio or "direct methods," which use statistical relationships between reflection intensities to derive initial phases.[2] The subsequent refinement is an iterative process where the atomic model is adjusted to improve the agreement between the diffraction pattern calculated from the model and the one measured experimentally. The quality of this agreement is quantified by the R-factor (or R1 value), with lower values indicating a better fit.

Conclusion

This comparative guide demonstrates how subtle changes in a molecular scaffold—substituting a bromoaniline for a sulfanylquinoline—can lead to dramatic differences in the resulting solid-state architecture. Compound 1 forms a relatively simple, planar structure dominated by a strong intramolecular hydrogen bond, which packs via weaker C-H···O interactions. In contrast, the more complex aromatic system of Compound 2 enables a richer variety of intermolecular forces, including π-π stacking and multiple types of hydrogen bonds, to build a more intricate three-dimensional network.

For researchers in drug development and materials science, this analysis underscores the importance of considering the entire molecular structure, not just the reactive functional groups. The specific intermolecular interactions dictated by the crystal packing can influence critical properties such as solubility, dissolution rate, and stability, all of which are paramount in the design of effective and reliable chemical products. The deposition of crystallographic data in accessible databases like the Cambridge Structural Database (CSD) is an essential resource for enabling such comparative studies.[9][10]

References

  • Title: Cambridge Structural Database Source: Wikipedia URL: [Link]

  • Title: Cambridge Structural Database (CSD) Source: Physical Sciences Data-science Service URL: [Link]

  • Title: Cambridge Structural Database (CSD) Source: USC Libraries, University of Southern California URL: [Link]

  • Title: Cambridge Structural Database Source: MIT Information Systems & Technology URL: [Link]

  • Title: Cambridge Structural Database Source: Re3data.org URL: [Link]

  • Title: X-ray Crystallography Source: Creative BioMart URL: [Link]

  • Title: Diethyl 2-[(4-bromoanilino)methylidene]malonate Source: Acta Crystallographica Section E: Structure Reports Online via PMC, NIH URL: [Link]

  • Title: Crystal structure of diethyl 2-[(2-sulfanylquinolin-3-yl)methylidene]malonate Source: Acta Crystallographica Section E: Crystallographic Communications via PMC, NIH URL: [Link]

  • Title: Small molecule crystallography Source: Excillum URL: [Link]

  • Title: Small molecule X-ray crystallography Source: The University of Queensland, School of Chemistry and Molecular Biosciences URL: [Link]

  • Title: X-ray crystallography Source: Wikipedia URL: [Link]

  • Title: Diethyl 2-[(4-bromo-anilino)methyl-idene]malonate Source: PubMed, National Library of Medicine URL: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.